Cas no 946217-63-6 (2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide structure
946217-63-6 structure
Product name:2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide
CAS No:946217-63-6
MF:C20H14Cl2N4O2
Molecular Weight:413.25676202774
CID:6159072
PubChem ID:16886088

2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide
    • 2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
    • VU0629011-1
    • 946217-63-6
    • 2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
    • AKOS024489225
    • F5014-0409
    • 2-chloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
    • インチ: 1S/C20H14Cl2N4O2/c1-28-19-9-8-18-23-17(11-26(18)25-19)12-6-7-15(22)16(10-12)24-20(27)13-4-2-3-5-14(13)21/h2-11H,1H3,(H,24,27)
    • InChIKey: JTYABUZRVSYNQY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1NC(C1C=CC=CC=1Cl)=O)C1=CN2C(C=CC(=N2)OC)=N1

計算された属性

  • 精确分子量: 412.0493811g/mol
  • 同位素质量: 412.0493811g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 554
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • XLogP3: 4.4

2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5014-0409-1mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
1mg
$54.0 2023-09-10
Life Chemicals
F5014-0409-15mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
15mg
$89.0 2023-09-10
Life Chemicals
F5014-0409-20mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
20mg
$99.0 2023-09-10
Life Chemicals
F5014-0409-4mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
4mg
$66.0 2023-09-10
Life Chemicals
F5014-0409-2μmol
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5014-0409-75mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
75mg
$208.0 2023-09-10
Life Chemicals
F5014-0409-25mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
25mg
$109.0 2023-09-10
Life Chemicals
F5014-0409-40mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
40mg
$140.0 2023-09-10
Life Chemicals
F5014-0409-100mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
100mg
$248.0 2023-09-10
Life Chemicals
F5014-0409-2mg
2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
946217-63-6
2mg
$59.0 2023-09-10

2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide 関連文献

2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamideに関する追加情報

Recent Advances in the Study of 2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS: 946217-63-6)

The compound 2-chloro-N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS: 946217-63-6) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazo[1,2-b]pyridazine core, has attracted significant attention due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of kinase inhibition and anticancer activity.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 946217-63-6, highlighting a novel multi-step approach that improves yield and purity. The researchers employed palladium-catalyzed cross-coupling reactions to construct the imidazo[1,2-b]pyridazine scaffold, followed by selective chlorination and amidation to achieve the final product. This optimized synthesis route has paved the way for larger-scale production, facilitating further pharmacological evaluation.

Pharmacological investigations have revealed that 946217-63-6 exhibits potent inhibitory activity against several protein kinases, including FLT3 and c-Met, which are implicated in various cancers. In vitro studies using human cancer cell lines demonstrated significant antiproliferative effects, with IC50 values in the low micromolar range. Notably, the compound showed selective toxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Mechanistic studies have shed light on the compound's mode of action. X-ray crystallography and molecular docking analyses revealed that 946217-63-6 binds to the ATP-binding pocket of target kinases, inducing conformational changes that disrupt kinase activity. This binding mode is further stabilized by hydrogen bonding interactions involving the benzamide moiety and hydrophobic interactions with the chlorophenyl group.

Recent preclinical evaluations have extended beyond oncology. A 2024 study in ACS Chemical Biology reported that 946217-63-6 modulates inflammatory pathways by inhibiting JAK-STAT signaling, suggesting potential applications in autoimmune diseases. These findings have spurred interest in structural analogs that might enhance selectivity for specific kinase families while minimizing off-target effects.

Despite these promising results, challenges remain in the development of 946217-63-6 as a therapeutic agent. Pharmacokinetic studies indicate moderate oral bioavailability and rapid metabolism, prompting ongoing structure-activity relationship (SAR) studies to improve drug-like properties. Current efforts focus on modifying the methoxy group and exploring prodrug strategies to enhance metabolic stability.

The growing body of research on 946217-63-6 underscores its potential as a versatile scaffold in drug discovery. Future directions include comprehensive toxicology studies, formulation optimization, and combination therapy evaluations. As research progresses, this compound may serve as a valuable tool for understanding kinase biology and developing targeted therapies for cancer and inflammatory disorders.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd